molecular formula C17H11Cl2NO4 B3450298 3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B3450298
M. Wt: 364.2 g/mol
InChI Key: MBRPJDOXDVURCJ-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as DCOCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCOCB is a synthetic compound that belongs to the class of benzamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell walls and ultimately cell death. Additionally, this compound has been found to inhibit the production of ROS, which are known to cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and inhibit the growth of bacterial cells. This compound has also been found to possess anti-inflammatory properties and to inhibit the production of ROS. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been found to exhibit potent anticancer and antibacterial activity, making it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for research on 3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. One potential direction is to further study its anticancer activity and its potential as a chemotherapeutic agent. Another direction is to investigate its antibacterial activity and its potential as an alternative to traditional antibiotics. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been shown to possess antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the production of reactive oxygen species (ROS).

properties

IUPAC Name

3,5-dichloro-2-methoxy-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c1-23-16-12(7-10(18)8-13(16)19)17(22)20-11-3-4-14-9(6-11)2-5-15(21)24-14/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRPJDOXDVURCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

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